molecular formula C10H13NOS B068164 2-(Oxolan-2-ylmethylsulfanyl)pyridine CAS No. 171557-74-7

2-(Oxolan-2-ylmethylsulfanyl)pyridine

Cat. No.: B068164
CAS No.: 171557-74-7
M. Wt: 195.28 g/mol
InChI Key: FJLLOUYSNCCMCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxolan-2-ylmethylsulfanyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a sulfanyl group linked to an oxolane (tetrahydrofuran) moiety. This structure combines the aromaticity of pyridine with the electron-rich sulfur atom and the oxolane ring’s conformational flexibility, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry.

Properties

CAS No.

171557-74-7

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

2-(oxolan-2-ylmethylsulfanyl)pyridine

InChI

InChI=1S/C10H13NOS/c1-2-6-11-10(5-1)13-8-9-4-3-7-12-9/h1-2,5-6,9H,3-4,7-8H2

InChI Key

FJLLOUYSNCCMCE-UHFFFAOYSA-N

SMILES

C1CC(OC1)CSC2=CC=CC=N2

Canonical SMILES

C1CC(OC1)CSC2=CC=CC=N2

Synonyms

Pyridine,2-[[(tetrahydro-2-furanyl)methyl]thio]-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Bulk and Conformation : The oxolane group in 2-(Oxolan-2-ylmethylsulfanyl)pyridine introduces conformational flexibility compared to the rigid phenyl or mesityl groups in analogs. This flexibility may enhance solubility in polar solvents .
  • Electronic Effects: The sulfur atom in all analogs acts as an electron donor, influencing reactivity in nucleophilic substitutions or coordination with metal ions.

Stability and Reactivity

  • Thermal Stability : Bulky substituents (e.g., mesityl) enhance thermal stability but reduce solubility .
  • Acid/Base Sensitivity : The oxolane ring may undergo acid-catalyzed ring-opening, whereas N-oxide derivatives (e.g., in ) are prone to reduction under acidic conditions.

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